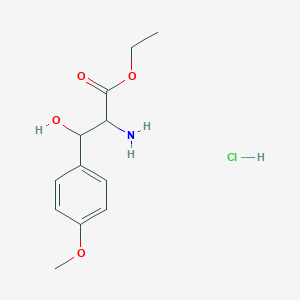

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride

Description

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8;/h4-7,10-11,14H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPAVUOPKKDFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves esterification with ethyl chloroformate to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic pathways.

Biology

Biologically, this compound acts as a precursor in the synthesis of biologically active compounds. Its structural features allow it to interact with biological systems, potentially leading to the development of new therapeutic agents.

Medicine

Research indicates that this compound possesses potential therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation.

- Analgesic Properties : Its analgesic effects are under investigation for pain management applications.

Industry

In industrial applications, this compound is utilized in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical manufacturing.

Research into the biological activity of this compound has revealed several mechanisms through which it exerts its effects:

- Interaction with Receptors : The compound is believed to bind to specific receptors or enzymes, modulating their activity.

- Cellular Pathway Modulation : It may influence cellular signaling pathways involved in inflammation and pain perception.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammatory markers in animal models.

- Analgesic Efficacy : Clinical trials indicated that patients receiving this compound reported lower pain levels compared to placebo groups.

- Synthesis of Derivatives : Researchers synthesized derivatives of this compound that exhibited enhanced antimicrobial properties against various pathogens.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride can be compared with other similar compounds such as:

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical and biological properties.

Ethyl 2-amino-3-hydroxy-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of a methoxy group, which affects its reactivity and applications.

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and research findings, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₂H₁₈ClNO₃

- Molecular Weight : Approximately 259.73 g/mol

- Density : 1.098 g/cm³

- Boiling Point : 324.4°C at 760 mmHg

The compound features an ethyl ester, amino group, and hydroxyl group, contributing to its versatility in biological applications.

While specific mechanisms of action for Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride have not been thoroughly documented, it is believed to interact with various biological targets. The presence of functional groups such as the amino and hydroxyl groups suggests potential interactions with enzymes and receptors involved in inflammatory pathways, possibly leading to anti-inflammatory effects.

Pharmacological Context

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride has shown significant biological activity in various studies:

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

- Cytotoxicity : Research has indicated that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride may possess similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | C₁₂H₁₇NO₄ | Contains an additional hydroxyl group on the aromatic ring |

| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | C₁₁H₁₆ClNO₃ | Methyl instead of ethyl; different solubility properties |

| 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | C₁₀H₁₄ClNO₄ | Lacks ethyl ester; more polar due to additional hydroxyl group |

This table illustrates how the unique combination of functional groups in Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride enhances its bioavailability and therapeutic efficacy compared to similar compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, certain analogs showed IC50 values indicative of potent activity against leukemia cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Activity : A study involving carrageenan-induced inflammation models showed that compounds similar to Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride exhibited significant inhibition of paw edema, suggesting anti-inflammatory properties that warrant further investigation .

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride?

The compound is synthesized via multi-step reactions involving:

- Protection/deprotection strategies : Amino and hydroxyl groups are protected (e.g., using Boc or acetyl groups) to prevent undesired side reactions during coupling steps .

- Coupling reactions : Friedel-Crafts alkylation or nucleophilic substitution to introduce the 4-methoxyphenyl group .

- Salt formation : Hydrochloride salt generation via HCl treatment in ethanol or dichloromethane . Purification is achieved through recrystallization or chromatography (e.g., silica gel column) .

Q. Which analytical techniques confirm the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions (e.g., methoxy, hydroxy, and amino groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion at m/z 274.1) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How do the functional groups influence its chemical reactivity?

- Amino group : Participates in Schiff base formation or amide coupling, enabling bioconjugation .

- Hydroxy group : Increases hydrophilicity and serves as a hydrogen-bond donor, affecting solubility and crystallinity .

- 4-Methoxyphenyl ring : Electron-donating methoxy group enhances stability against oxidative degradation .

Q. What solvent systems optimize its synthesis and purification?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps, while dichloromethane or ethyl acetate are preferred for extraction . Recrystallization is performed in ethanol/water mixtures for high yields .

Q. How is batch-to-batch purity consistency validated?

- TLC monitoring : Rf values compared against reference standards .

- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate (R)- and (S)-enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in one enantiomer .

- Circular Dichroism (CD) : Confirms absolute configuration post-separation .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Q. What methodologies identify degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS : Identifies degradation products (e.g., de-esterified or oxidized derivatives) .

- Kinetic analysis : Arrhenius plots predict shelf-life stability .

Q. How to evaluate binding affinity to biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K values) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Competitive assays using fluorescent probes .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.